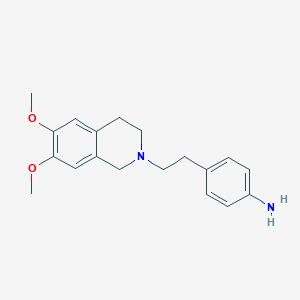

4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline

Description

4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (IUPAC name: 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . Its structure comprises a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, linked via an ethyl chain to a para-aminophenyl group. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive isoquinoline derivatives, particularly in modulating multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) .

Properties

IUPAC Name |

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOOLMGPMIHRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434665 | |

| Record name | 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-02-8 | |

| Record name | 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82925-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(3,4-Dihydro-6,7-Dimethoxy-2(1H)-Isoquinolinyl) Ethyl]-Benzamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline typically involves multiple steps:

Formation of the Dihydroisoquinoline Core: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.

Alkylation: The dihydroisoquinoline is then alkylated using an appropriate alkyl halide to introduce the ethyl linker.

Coupling with Aniline: The final step involves coupling the alkylated dihydroisoquinoline with aniline under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can be used to modify the dihydroisoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antitumor Activity

Recent studies have indicated that derivatives of isoquinoline, including 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline, exhibit significant antitumor properties. For instance, compounds with isoquinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression .

b. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that these compounds can modulate dopaminergic and cholinergic pathways, potentially leading to therapeutic applications in neurodegeneration .

c. Antidepressant Properties

There is emerging evidence supporting the antidepressant-like effects of isoquinoline derivatives. The modulation of serotonin and norepinephrine levels by these compounds may provide a basis for developing new antidepressant medications. Studies have shown that certain derivatives can enhance mood and alleviate symptoms associated with depression .

Material Science

a. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as effective hole transport materials due to their favorable charge transport properties .

b. Photovoltaic Applications

In the field of photovoltaics, isoquinoline derivatives are being explored for their potential as organic semiconductors. Their ability to absorb light and convert it into electrical energy positions them as promising materials for enhancing the efficiency of solar cells .

Organic Synthesis

a. Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it useful in the development of new pharmaceuticals and agrochemicals .

b. Ligand Development in Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science applications due to their unique properties and reactivity profiles .

Case Studies

Mechanism of Action

The mechanism by which 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Key Features :

- Methoxy Groups : Enhance hydrophobicity and electron-donating effects, influencing receptor binding .

- Ethyl Linker: Provides conformational flexibility between the isoquinoline and aniline moieties, optimizing interactions with biological targets .

- Aniline Group : Facilitates hydrogen bonding with enzymes or receptors, critical for pharmacological activity .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline with key analogs:

Notes:

- Substituent Effects : Methoxy groups in the target compound enhance lipophilicity compared to analogs with halogens (e.g., chlorine in C₁₅H₁₅ClN₂) , while the ethyl linker improves target engagement versus methyl-linked derivatives .

- Molecular Weight : Higher molecular weight (312.41 vs. 258.75) correlates with increased hydrophobicity, affecting membrane permeability .

Pharmacological Activity Comparison

P-glycoprotein (P-gp) Inhibition

The target compound and its analogs show varying efficacy in reversing multidrug resistance:

- Target Compound: Demonstrated IC₅₀ values in nanomolar ranges for P-gp inhibition, comparable to GF120918 (Elacridar) .

- GF120918 : A clinical-stage inhibitor with dual P-gp/BCRP activity; structural complexity (acridine core) enhances potency but reduces synthetic accessibility .

- XR9576 (Tariquidar): Another analog with a sulfonamide group, showing prolonged inhibitory effects but higher toxicity .

Neuroprotective and Anticonvulsant Activity

- Methoxy-Rich Analogs: The 6,7-dimethoxy configuration in the target compound may enhance binding to neurological targets like σ-receptors, similar to tetrahydroisoquinoline-based anticonvulsants .

- Chlorinated Analogs: 3-Chloro-4-(dihydroisoquinolin-2-yl)aniline exhibits anticonvulsant activity in rodent models, though mechanisms remain unclear .

Biological Activity

The compound 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is a complex organic molecule that belongs to the isoquinoline family. Its unique structure, characterized by the presence of methoxy groups and an ethyl chain, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O2

- Molecular Weight : 252.34 g/mol

- CAS Number : 160446-15-1

The compound features:

- An isoquinoline core with two methoxy substituents at positions 6 and 7.

- An ethyl linkage to an aniline group, which may enhance its interaction with biological targets.

Biological Activity Overview

Compounds with isoquinoline structures are known for their wide-ranging biological activities, including:

- Antitumor Activity : Isoquinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some isoquinoline compounds demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity against various pathogens.

Antitumor Activity

A study evaluated the antitumor effects of several isoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .

Neuroprotective Effects

Research has shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that compounds similar to this compound could significantly reduce neuronal cell death in models of Alzheimer's disease .

Antimicrobial Properties

A series of experiments assessed the antimicrobial efficacy of various isoquinoline derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 25–100 µg/mL .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Dihydroisoquinoline core with methoxy groups | Antitumor activity |

| 1-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidin-2-one | Isoquinoline core linked to a pyrrolidine | Neuroprotective effects |

| 3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one | Contains quinazoline and isoquinoline moieties | Antimicrobial properties |

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Studies suggest that isoquinoline derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.

- Modulation of Neurotransmitter Systems : Some research indicates that these compounds may influence neurotransmitter levels and receptor activity in the brain.

Q & A

Q. What are the recommended synthetic routes for 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline, and how can reaction conditions be optimized?

The compound can be synthesized via the Friedländer reaction, leveraging methodologies applied to structurally similar 2-(3,4-dihydroisoquinolin-1-yl)anilines. Key steps include cyclization of substituted aniline precursors with ketones or aldehydes under acidic conditions. Optimization involves adjusting reaction time (24–48 hours), temperature (80–120°C), and solvent systems (e.g., acetic acid or ethanol). Monitoring via TLC or HPLC ensures intermediate purity, and column chromatography is recommended for final purification .

Q. What analytical techniques are critical for characterizing this compound?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and ring saturation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected mass: ~370–380 g/mol).

- FT-IR to identify amine (-NH₂) and methoxy (-OCH₃) functional groups.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the dihydroisoquinoline moiety .

Q. What safety precautions are necessary when handling this compound?

Based on analogs (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline), the compound may exhibit:

- Acute toxicity (H302) : Use PPE (gloves, lab coat) and work in a fume hood.

- Skin/eye irritation (H315, H319) : Store in sealed containers; neutralize spills with inert adsorbents.

- Respiratory tract irritation (H335) : Implement air quality monitoring and limit airborne exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Modify substituents on the dihydroisoquinoline core (e.g., halogenation at C6/C7) to alter electron density and steric effects. For example, chlorinated analogs (e.g., 4-(7-chloro-1,2,3,4-tetrahydro-isoquinolin-2-yl-methyl)-aniline) show increased receptor binding affinity compared to methoxy derivatives. Computational modeling (e.g., docking studies) paired with in vitro assays can validate hypothesized interactions .

Q. How might environmental stability and degradation pathways impact toxicity assessments?

Environmental fate studies (e.g., Project INCHEMBIOL) recommend evaluating:

- Hydrolysis : Test stability at pH 4–9 under controlled temperatures (20–40°C).

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.

- Biotic transformation : Use microbial consortia to assess metabolic breakdown products. Data from these studies inform ecological risk models .

Q. How should researchers address contradictions in reported pharmacological data for this compound class?

Discrepancies in activity (e.g., receptor antagonism vs. inverse agonism) may arise from assay conditions (e.g., cell line variability, ligand concentration). Standardize protocols by:

- Using isogenic cell lines.

- Validating receptor expression levels via qPCR/Western blot.

- Replicating dose-response curves across independent labs .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt formation : Pair the free amine with HCl or citrate counterions.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines).

- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance aqueous dispersion .

Q. How can advanced spectroscopic methods resolve tautomeric or conformational ambiguities?

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomers.

- 2D NOESY/ROESY : Detect spatial proximity between protons in flexible regions (e.g., ethyl linker).

- DFT calculations : Compare experimental and theoretical chemical shifts for conformational analysis .

Methodological Challenges

Q. What approaches mitigate interference from impurities during HPLC quantification?

Q. How to design a robust protocol for assessing metabolic stability in hepatic microsomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.